[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
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Overview
Description
[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound characterized by the presence of a brominated aromatic ring, a pyrrole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves multi-step organic reactions One common method starts with the bromination of 3-methylphenyl compounds, followed by the formation of the pyrrole ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the aromatic ring or the pyrrole ring, potentially leading to the formation of more complex derivatives.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution of the bromine atom can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrrole ring can interact with various enzymes and receptors, potentially modulating their activity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: This compound shares the brominated aromatic ring but lacks the pyrrole ring and methanol group.
4-Bromo-3-methylphenylmethanol: Similar in structure but without the pyrrole ring.
Piperine: An alkaloid compound with a different core structure but similar in terms of biological activity.
Uniqueness: The uniqueness of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol lies in its combination of a brominated aromatic ring, a pyrrole ring, and a methanol group. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-7,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMRKHCVXKOCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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